molecular formula C20H16N4O2S2 B1226123 2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide

2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide

Cat. No. B1226123
M. Wt: 408.5 g/mol
InChI Key: FMWGSZQUFNQLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide is an anilide.

Scientific Research Applications

Antibacterial Activity

1,2,4-Triazines, including structures similar to 2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide, have shown significant promise in antibacterial applications. For instance, some fluorine-substituted 1,2,4-triazines have exhibited noteworthy antibacterial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Corrosion Inhibition

Triazine derivatives have been studied for their effectiveness in corrosion inhibition. Research indicates that certain triazine compounds, including those with electron-donating functional groups, significantly reduce mild steel corrosion in hydrochloric acid, showcasing their potential in industrial applications (Singh et al., 2018).

Antitumor Activity

The triazine ring, a key feature in 2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide, is a structural motif found in various antitumor agents. Novel 1,2,4-triazine derivatives containing thiazole/benzothiazole rings have shown promising antitumor activity against lung adenocarcinoma cell lines, suggesting their potential in cancer treatment (Yurttaş et al., 2017).

α-Glucosidase Inhibition

1,2,4-Triazine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. These compounds have shown potent inhibitory effects, with some exhibiting stronger activity than standard drugs, indicating their potential use in treating diseases like diabetes (Wang et al., 2017).

properties

Product Name

2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide

Molecular Formula

C20H16N4O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C20H16N4O2S2/c1-24(14-7-3-2-4-8-14)17(25)13-26-20-21-18(15-9-5-11-27-15)19(22-23-20)16-10-6-12-28-16/h2-12H,13H2,1H3

InChI Key

FMWGSZQUFNQLNF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=NC(=C(N=N2)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide
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2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide
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2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide
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2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide
Reactant of Route 6
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2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide

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